beta-D-Xylopyranoside, 3-((4-chlorophenyl)methyl)phenyl
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Overview
Description
Beta-D-Xylopyranoside, 3-((4-chlorophenyl)methyl)phenyl: is a compound that belongs to the class of beta-D-xylopyranosides. These compounds are derivatives of D-xylose, a sugar that is a major constituent of hemicelluloses, which are the second most abundant polysaccharides in nature after cellulose . The beta-D-xylopyranose motif is widely distributed in the plant kingdom and has significant biological functions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of beta-D-xylopyranosides generally involves the glycosylation of D-xylose with various aglycone moieties. The synthetic routes can be categorized based on the nature of the glycosidic linkage and the aglycone moiety. Chemical and enzymatic pathways are commonly employed .
Industrial Production Methods: Industrial production methods for beta-D-xylopyranosides typically involve large-scale glycosylation reactions using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions such as temperature and pH are crucial for the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: Beta-D-Xylopyranoside, 3-((4-chlorophenyl)methyl)phenyl undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives .
Scientific Research Applications
Chemistry: In chemistry, beta-D-xylopyranosides are used as building blocks for the synthesis of more complex molecules. They are also used as intermediates in various organic synthesis reactions .
Biology: In biology, these compounds are used to study the structure and function of glycosaminoglycans, which are important components of the extracellular matrix .
Industry: In industry, these compounds are used as surfactants and as activators in the biosynthesis of glycosaminoglycans .
Mechanism of Action
The mechanism of action of beta-D-xylopyranoside, 3-((4-chlorophenyl)methyl)phenyl involves its interaction with specific molecular targets and pathways. These compounds can inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. The specific molecular targets and pathways involved depend on the particular application of the compound .
Comparison with Similar Compounds
4-Methylumbelliferyl-beta-D-xylopyranoside: This compound is used as a substrate for beta-xylosidase.
Beta-D-xylopyranoside, 4-chlorophenyl: This compound has similar chemical properties and applications.
Uniqueness: Beta-D-Xylopyranoside, 3-((4-chlorophenyl)methyl)phenyl is unique due to its specific structure, which includes a 4-chlorophenyl group. This structural feature may confer unique chemical and biological properties, making it distinct from other beta-D-xylopyranosides .
Properties
CAS No. |
147029-83-2 |
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Molecular Formula |
C18H19ClO5 |
Molecular Weight |
350.8 g/mol |
IUPAC Name |
(2S,3R,4S,5R)-2-[3-[(4-chlorophenyl)methyl]phenoxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C18H19ClO5/c19-13-6-4-11(5-7-13)8-12-2-1-3-14(9-12)24-18-17(22)16(21)15(20)10-23-18/h1-7,9,15-18,20-22H,8,10H2/t15-,16+,17-,18+/m1/s1 |
InChI Key |
QDQWNOCTKSHKSP-XDNAFOTISA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC(=C2)CC3=CC=C(C=C3)Cl)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)OC2=CC=CC(=C2)CC3=CC=C(C=C3)Cl)O)O)O |
Origin of Product |
United States |
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